2-Cyano-3-ethoxyacrylic acid
Overview
Description
2-Cyano-3-ethoxyacrylic acid is an organic compound known for its versatile applications in synthetic chemistry. It is characterized by the presence of both an ethoxy group and a cyano group attached to an acetic acid moiety. This compound is often used as an intermediate in the synthesis of various heterocyclic compounds and has significant importance in the field of medicinal chemistry.
Mechanism of Action
Mode of Action
It is known that the compound is an intermediate in the synthesis of certain anti-inflammatory agents . The exact mechanism of how it interacts with its targets and the resulting changes are yet to be elucidated.
Biochemical Pathways
It is known to be involved in the synthesis of anti-inflammatory agents, suggesting that it may play a role in inflammatory pathways . .
Result of Action
As an intermediate in the synthesis of anti-inflammatory agents, it may have potential anti-inflammatory effects . .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Cyano-3-ethoxyacrylic acid can be synthesized through the reaction of ethyl cyanoacetate with orthoformic acid esters in the presence of a catalyst. The reaction typically involves the use of acetic acid anhydride as a catalyst, which facilitates the formation of the ethoxymethylene group .
Industrial Production Methods: In industrial settings, the preparation of ethoxymethylenecyanoacetic acid involves the alkoxylation of compounds with reactive methylene groups. This process is carried out by reacting the compound with an excess of orthoformic acid ester in the presence of a suitable catalyst, such as aliphatic carboxylic acids or aromatic sulfonic acids .
Chemical Reactions Analysis
Types of Reactions: 2-Cyano-3-ethoxyacrylic acid undergoes various chemical reactions, including condensation, cyclization, and substitution reactions. For instance, it can react with cyanothioacetamide under base catalysis to form butadienethiolates and mercaptopyridines .
Common Reagents and Conditions:
Condensation Reactions: Typically involve cyanothioacetamide and base catalysts.
Cyclization Reactions: Involve alkyl halides and phenacyl bromides, leading to the formation of alkylthiopyridines and substituted thiazoles.
Major Products:
Butadienethiolates: Formed through condensation reactions.
Mercaptopyridines: Another product of condensation reactions.
Alkylthiopyridines and Substituted Thiazoles: Formed through cyclization reactions with alkyl halides and phenacyl bromides.
Scientific Research Applications
2-Cyano-3-ethoxyacrylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Cyano-3-ethoxyacrylic acid can be compared with similar compounds such as ethyl cyanoacetate and cyanoacetic acid:
Ethyl Cyanoacetate: Similar in structure but lacks the ethoxymethylene group, making it less versatile in certain synthetic applications.
Cyanoacetic Acid: Contains a cyano group but lacks the ethoxy group, which limits its reactivity compared to ethoxymethylenecyanoacetic acid.
Uniqueness: this compound’s unique combination of ethoxy and cyano groups makes it highly reactive and versatile, allowing it to participate in a wide range of chemical reactions and making it a valuable intermediate in the synthesis of complex organic molecules .
Properties
IUPAC Name |
(E)-2-cyano-3-ethoxyprop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-2-10-4-5(3-7)6(8)9/h4H,2H2,1H3,(H,8,9)/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVAQZFUVMGMHSC-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C(C#N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C(\C#N)/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71648-24-3 | |
Record name | Acrylic acid, 2-cyano-3-ethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071648243 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethoxymethylenecyanoacetic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158276 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-cyano-3-ethoxyacrylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.844 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Ethoxymethylenecyanoacetic acid ethyl ester in synthesizing complex molecules?
A1: Ethoxymethylenecyanoacetic acid ethyl ester is a versatile building block in organic synthesis. Its structure allows for diverse reactions, making it valuable for constructing complex molecules. For instance, it reacts with 7-lithiated 1,6-dimethoxynaphthalene, incorporating all the skeletal atoms needed to eventually synthesize rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester. [] This particular compound serves as an important intermediate in developing various pharmaceutical agents. []
Q2: Are there other synthetic approaches utilizing Ethoxymethylenecyanoacetic acid ethyl ester?
A2: Yes, beyond its use with 1,6-dimethoxynaphthalene, Ethoxymethylenecyanoacetic acid ethyl ester also demonstrates reactivity with diphenylphosphinylacetohydrazide. [] This reaction leads to the formation of novel heterocyclic compounds, further broadening the scope of its synthetic applications. [] These heterocyclic compounds often play crucial roles in medicinal chemistry and drug development.
Q3: Why is the synthesis of 3-substituted octahydrobenzo[g]quinolines significant?
A3: 3-substituted octahydrobenzo[g]quinolines represent a significant class of compounds due to their presence in various pharmaceutically active molecules. [] The development of efficient and scalable synthetic routes to these compounds, such as the one using Ethoxymethylenecyanoacetic acid ethyl ester, is crucial for advancing drug discovery and pharmaceutical manufacturing processes. []
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